N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethane-1,2-diamine backbone with ethyl, dimethyl, and 3-methylphenylmethyl substituents. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethylenediamine, which is reacted with ethyl bromide to introduce the ethyl group.
Dimethylation: The intermediate product is then subjected to dimethylation using formaldehyde and formic acid.
Introduction of 3-Methylphenylmethyl Group: The final step involves the reaction of the dimethylated intermediate with 3-methylbenzyl chloride to introduce the 3-methylphenylmethyl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction conditions typically include:
Temperature: The reactions are conducted at elevated temperatures to ensure complete conversion of reactants.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rates.
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The reduction products are typically secondary or tertiary amines.
Substitution: The substitution reactions yield various alkylated or acylated derivatives.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethylethylenediamine: Similar in structure but lacks the ethyl and 3-methylphenylmethyl groups.
N-ethylethylenediamine: Similar but lacks the dimethyl and 3-methylphenylmethyl groups.
N,N’-diethyl-N,N’-dimethylethylenediamine: Similar but has additional ethyl groups.
Uniqueness
N’-ethyl-N,N-dimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(10-9-15(3)4)12-14-8-6-7-13(2)11-14/h6-8,11H,5,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMKCYKFAWHGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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